Ethyl [(chloroacetyl)(phenyl)amino]acetate
Description
Contextualizing Ethyl [(chloroacetyl)(phenyl)amino]acetate within Contemporary Chemical and Biological Research
This compound is a chemical compound that belongs to the class of N-chloroacetylated amino acid esters. While specific, in-depth research focused exclusively on this molecule is not extensively documented in publicly available academic literature, its structural components—a phenylglycine ethyl ester backbone and a chloroacetyl group—position it as a compound of significant interest in both chemical and biological research.
The core structure, derived from the non-proteinogenic amino acid phenylglycine, is a recognized scaffold in medicinal chemistry. Phenylglycine and its derivatives are constituents of various natural products and have been incorporated into synthetic peptides and other bioactive molecules. The presence of the ethyl ester provides a site for potential modification or hydrolysis, influencing the compound's solubility and pharmacokinetic properties.
The chloroacetyl group is a key reactive moiety. The carbon-chlorine bond is susceptible to nucleophilic substitution, making this compound a potentially valuable intermediate for the synthesis of a wide array of more complex molecules. This reactivity allows for the introduction of diverse functional groups, which is a fundamental strategy in drug discovery and materials science.
Significance of N-Chloroacetylated Amino Acid Esters in Synthetic and Medicinal Chemistry
N-Chloroacetylated amino acid esters are a class of compounds that serve as versatile building blocks in organic synthesis and are of considerable importance in medicinal chemistry. The N-chloroacetylation of amino acids and their esters is a well-established method for the protection of the amino group or for introducing a reactive handle for further chemical transformations. tandfonline.com
In synthetic chemistry, the chloroacetyl group can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the construction of larger, more complex molecules, such as peptidomimetics, heterocyclic compounds, and other scaffolds of pharmaceutical interest. The reaction of N-chloroacetylated compounds with amines, for instance, is a common method for forming new carbon-nitrogen bonds.
From a medicinal chemistry perspective, the incorporation of an N-chloroacetyl group can be a strategic move in the design of bioactive compounds. This group can act as a warhead in targeted covalent inhibitors, where the chloroacetyl moiety forms an irreversible covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein. This can lead to enhanced potency and prolonged duration of action. Furthermore, N-acyl amino acids, a broader class that includes N-chloroacetylated derivatives, are known to be involved in various biological processes and have been explored for their therapeutic potential. researchgate.net For example, derivatives of N-phenylglycine have been investigated for their anti-inflammatory properties. tandfonline.com
Overview of Prior Academic Investigations Pertaining to this compound
Direct academic investigations focusing specifically on this compound are limited in the public domain. Most of the available information comes from chemical supplier catalogs, which provide basic data such as the CAS registry number.
However, research on related compounds provides a framework for understanding its potential synthesis and reactivity. The synthesis of this compound would likely proceed via the N-chloroacetylation of ethyl N-phenylglycinate. This type of reaction, the acylation of a secondary amine with chloroacetyl chloride, is a standard and efficient transformation in organic synthesis. semanticscholar.org Studies on the N-chloroacetylation of anilines and other amino compounds have been conducted, often highlighting the high reactivity of chloroacetyl chloride as an acylating agent. tandfonline.comsemanticscholar.org
While specific biological studies on this compound have not been found, research into the biological activities of N-acyl-N-phenylglycine derivatives suggests potential avenues for investigation. For instance, various N-(4-substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory activity. tandfonline.com This suggests that this compound could be a precursor for synthesizing compounds with potential pharmacological properties. The chloroacetyl group's reactivity also makes it a candidate for use in the development of covalent inhibitors for various enzymes.
Table of Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | Inferred |
| CAS Number | 51114-26-2 | Vendor Data |
| Molecular Formula | C12H14ClNO3 | Calculated |
| Molecular Weight | 255.70 g/mol | Calculated |
| Appearance | Likely a solid or oil at room temperature | Inferred |
| Solubility | Likely soluble in organic solvents like ethanol, ethyl acetate (B1210297), and dichloromethane | Inferred |
Interactive Data Table: Spectroscopic Data (Hypothetical)
Note: As specific spectroscopic data from academic literature is unavailable, this table presents hypothetical data based on the compound's structure for illustrative purposes.
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), a singlet for the chloroacetyl methylene (B1212753) protons, a singlet for the methylene protons of the glycine (B1666218) backbone, and multiplets for the aromatic protons of the phenyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, the methylene carbons of the chloroacetyl and glycine moieties, the carbons of the ethyl group, and the aromatic carbons of the phenyl ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and amide groups, C-N stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(N-(2-chloroacetyl)anilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-14(11(15)8-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQRYQFBLARGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199122 | |
| Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-26-2 | |
| Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating Reaction Mechanisms and Kinetic Profiles of Ethyl Chloroacetyl Phenyl Amino Acetate Transformations
Mechanistic Investigations of Chloroacetyl Group Reactivity
The chloroacetyl group is the most reactive site for many transformations of the title compound, primarily due to the carbon-chlorine bond which is susceptible to nucleophilic attack.
Nucleophilic Substitution Mechanisms and Kinetics
The reactivity of the chloroacetyl group in compounds like Ethyl [(chloroacetyl)(phenyl)amino]acetate is characterized by the facile displacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net This transformation generally proceeds via a nucleophilic substitution mechanism. Given that the chlorine is attached to a primary carbon, an S\N2 (bimolecular nucleophilic substitution) mechanism is highly probable.
In an S\N2 reaction, a nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
The kinetics of this substitution are influenced by several factors, including the strength of the incoming nucleophile, the solvent, and the electronic environment around the electrophilic carbon. The reaction of N-terminal 2-chloroacetyl groups with cysteine residues in peptides, for instance, is known to be spontaneous and fast, forming a stable thioether linkage. researchgate.netnih.gov This highlights the high susceptibility of the chloroacetyl group to attack by soft nucleophiles like thiols.
Electrophilicity Modulation by Substituents on the Phenyl Ring
The electrophilicity of the carbon atom in the chloroacetyl group is significantly influenced by substituents on the attached phenyl ring. Electron-withdrawing groups on the phenyl ring increase the partial positive charge on the amide nitrogen through resonance and inductive effects. This, in turn, can influence the electron density on the chloroacetyl carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.
Conversely, electron-donating groups on the phenyl ring would decrease the electrophilicity of the chloroacetyl carbon, potentially slowing down the rate of nucleophilic substitution. A study on various N-(substituted phenyl)-2-chloroacetamides demonstrated that the nature and position of substituents on the phenyl ring alter the physicochemical properties and biological activity of the molecules. nih.govresearchgate.net For example, halogenated substituents at the para-position were found to be among the most active in antimicrobial tests, a function attributed to their high lipophilicity which facilitates passage through cell membranes. nih.govresearchgate.net
Table 1: Effect of Phenyl Ring Substituents on Physicochemical Properties of Related N-(substituted phenyl)-2-chloroacetamides This table is illustrative, based on data from related compounds to demonstrate the principle of electrophilicity modulation.
| Substituent on Phenyl Ring | Position | Electron Effect | Predicted Impact on Electrophilicity of Chloroacetyl Carbon |
|---|---|---|---|
| -NO₂ | para | Withdrawing | Increase |
| -CN | para | Withdrawing | Increase |
| -Cl | para | Withdrawing | Increase |
| -CH₃ | para | Donating | Decrease |
Role of the Amide Linkage in Reaction Pathways
The amide linkage plays a critical role in the reactivity of the entire molecule. The lone pair of electrons on the nitrogen atom can be delocalized into the amide carbonyl group, creating a resonance structure. masterorganicchemistry.com This resonance has several consequences:
Reduced Nucleophilicity of Nitrogen: The delocalization makes the amide nitrogen significantly less basic and nucleophilic than that of an amine. masterorganicchemistry.com
Planarity and Rotational Barrier: The partial double bond character of the C-N bond restricts rotation, imparting a planar geometry to the amide group. masterorganicchemistry.com
Influence on Adjacent Groups: The electronic nature of the amide influences the reactivity of both the chloroacetyl and the acetate (B1210297) groups. It electronically insulates the two reactive centers to some extent, but its conformation can dictate the accessibility of these sites to incoming reagents. The N-H bond of the amide is also significantly more acidic than in amines. masterorganicchemistry.com
The amide group can also participate directly in certain reaction pathways. For example, under specific conditions, intramolecular cyclization reactions can occur, where a nucleophilic center generated elsewhere in the molecule attacks one of the electrophilic carbons. The formation of various heterocyclic systems from N-aryl-2-chloroacetamides often involves the participation of the amide group or its derivatives. researchgate.net
Kinetic Studies of Ester Hydrolysis and Aminolysis Reactions
The ethyl ester group of this compound is susceptible to hydrolysis and aminolysis, reactions that are fundamental in both synthetic applications and degradation pathways.
Acid-Catalyzed Esterification Kinetics in Related Systems
While the specific acid-catalyzed esterification kinetics for forming this compound are not extensively documented, the principles can be understood from the well-studied Fischer esterification reaction. masterorganicchemistry.com Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com
The reaction is an equilibrium process, and its kinetics follow a multi-step mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The rate of ester formation is dependent on the concentrations of the carboxylic acid, the alcohol, and the acid catalyst. To drive the equilibrium towards the product (the ester), an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com In a study involving acetic acid and ethanol, using a 10-fold excess of the alcohol increased the ester yield at equilibrium from 65% to 97%. masterorganicchemistry.com
Table 2: General Kinetic Parameters for Acid-Catalyzed Esterification (Fischer Esterification)
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Reaction Order | With respect to carboxylic acid | Typically first order |
| Reaction Order | With respect to alcohol | Can be complex; often pseudo-first order if alcohol is in large excess |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Catalytic amounts are sufficient |
| Equilibrium Constant (K_eq) | [Ester][Water] / [Acid][Alcohol] | Varies with substrates; often requires shifting equilibrium for high yields |
| Temperature Dependence | Follows Arrhenius equation | Higher temperatures increase the rate but may not favor the equilibrium position |
Alkaline Hydrolysis Kinetics and Reaction Order Determination
The hydrolysis of the ethyl ester group under alkaline conditions (saponification) is a common and well-studied reaction. For simple esters like ethyl acetate, the reaction is essentially irreversible and follows second-order kinetics—first-order with respect to the ester and first-order with respect to the hydroxide (B78521) ion. uv.eschemrxiv.org
The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion, which is a better leaving group than the hydroxide ion. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.
Kinetic studies on the alkaline hydrolysis of ethyl acetate have determined the second-order rate constant at 25°C to be approximately 0.1120 L·mol⁻¹·s⁻¹, with an activation energy of around 11.56 kcal/mol. uv.es It is expected that the alkaline hydrolysis of this compound would follow a similar second-order kinetic profile, although the rate constant may differ due to the steric and electronic effects of the larger N-(chloroacetyl)phenylamino substituent.
| Activation Energy (E_a) | 11.56 kcal/mol uv.es |
Aminolysis Reaction Kinetics and Selectivity
The reaction with an amine can potentially proceed via two main pathways:
Ammonolysis of the ester: Attack at the ester carbonyl group, leading to the formation of an amide and ethanol.
Nucleophilic substitution of the chlorine: Attack at the α-carbon of the chloroacetyl group, displacing the chloride ion.
The selectivity between these two pathways is dictated by the relative electrophilicity of the two sites and the nature of the incoming nucleophile. Generally, the carbonyl carbon of the ester is a hard electrophilic center, favoring attack by hard nucleophiles, while the α-carbon bearing the chlorine is a softer electrophilic center, favoring attack by soft nucleophiles.
Kinetic studies on the aminolysis of various esters, such as phenyl acetates, have shown that the reaction often proceeds through a tetrahedral intermediate. nih.gov The rate of these reactions is typically second-order, being first-order in both the ester and the amine concentration. The reactivity of the amine is strongly correlated with its basicity and nucleophilicity. For instance, in the aminolysis of phenyl acetates with poly(ethylenimine), linear Brønsted-type plots were observed, indicating a direct relationship between the logarithm of the second-order rate constant and the pKa of the amine. nih.gov However, for more reactive esters, curved Brønsted plots have been noted, suggesting a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine increases. nih.gov
The table below illustrates hypothetical second-order rate constants for the aminolysis of a related ester, showcasing the expected trend with varying amine nucleophiles.
| Amine Nucleophile | pKa | Hypothetical k₂ (M⁻¹s⁻¹) at 25°C |
| Ammonia | 9.25 | 0.05 |
| Glycine (B1666218) Ethyl Ester | 7.7 | 0.20 |
| Piperidine | 11.12 | 15.0 |
| Morpholine | 8.33 | 1.20 |
This table is illustrative and based on general principles of aminolysis kinetics.
The selectivity of the aminolysis reaction is also a critical aspect. In the case of this compound, the presence of the N-phenyl group can influence the reactivity of both the ester and the chloroacetyl moieties through steric and electronic effects. The bulky phenyl group may hinder the approach of the nucleophile to the ester carbonyl, potentially favoring attack at the less sterically encumbered chloroacetyl group.
Intramolecular Catalysis in Related Systems
The structure of this compound, featuring a chloroacetyl group in proximity to an N-phenylaminoacetate moiety, presents the possibility of intramolecular catalysis during its transformations. While direct studies on this specific compound are scarce, the principles of neighboring group participation (NGP) observed in related systems can provide a framework for understanding potential catalytic pathways. wikipedia.orglibretexts.org
Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.org This participation can significantly enhance reaction rates and influence stereochemistry. wikipedia.orgdalalinstitute.com In the context of this compound transformations, the amide nitrogen or the carbonyl oxygen of the ester could potentially act as intramolecular nucleophiles.
One plausible scenario involves the participation of the amide nitrogen. The lone pair on the nitrogen atom can attack the electrophilic carbon of the chloroacetyl group in an intramolecular SN2 reaction. This would lead to the formation of a cyclic intermediate, a three-membered ring in this case, with the expulsion of the chloride ion. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the high effective concentration of the neighboring group. dalalinstitute.com
Another possibility is the participation of the ester's carbonyl oxygen. Although less nucleophilic than the amide nitrogen, the carbonyl oxygen could potentially interact with the electrophilic center of the chloroacetyl group, particularly if facilitated by specific solvent conditions or the presence of a Lewis acid.
Studies on the intramolecular aminolysis of esters, such as the cyclization of 2-aminomethylbenzoate esters to phthalimidine, have demonstrated significant rate enhancements attributed to intramolecular general base catalysis. nih.govnih.gov In these systems, the amino group acts as a nucleophile, and its effectiveness is enhanced by the molecular geometry that favors cyclization. For this compound, while direct cyclization via aminolysis is not the primary focus, the principles of intramolecular assistance are highly relevant. For example, the amide group could facilitate the departure of the chloride ion through anchimeric assistance, leading to a stabilized intermediate that is then more susceptible to attack by an external nucleophile. The formation of such cyclic intermediates, like phenonium ions in the case of neighboring phenyl groups, is a well-documented phenomenon that leads to rate acceleration and specific stereochemical outcomes. libretexts.org
The table below summarizes potential intramolecular interactions and their consequences in systems analogous to this compound.
| Participating Group | Electrophilic Center | Cyclic Intermediate | Consequence |
| Amide Nitrogen | α-carbon of chloroacetyl | Aziridinone-like cation | Rate enhancement of chloride displacement |
| Ester Carbonyl Oxygen | α-carbon of chloroacetyl | Oxiranone-like cation | Potential for rearrangement or enhanced reactivity |
| Phenyl π-system | α-carbon of chloroacetyl | Phenonium-like ion | Rate acceleration and potential for skeletal rearrangement |
The likelihood and efficiency of these intramolecular catalytic pathways would be highly dependent on the conformational flexibility of the molecule and the stability of the resulting cyclic intermediates.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Ethyl Chloroacetyl Phenyl Amino Acetate Research
Spectroscopic Analysis for Structural Elucidation and Confirmation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of Ethyl [(chloroacetyl)(phenyl)amino]acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate, characteristic chemical shifts (δ) are observed in deuterated chloroform (B151607) (CDCl₃). The protons of the chloroacetyl group (COCH₂Cl) typically appear as a singlet around δ 4.09 ppm. Aromatic protons are generally found in the range of δ 7.20–7.35 ppm. In the case of this compound, the ethyl group would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their exact shifts influenced by the rest of the molecule's structure.
¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. In phenyl acetates, the carbonyl carbon of the ester group typically resonates around 169.33 ppm. jcsp.org.pk The carbon atom of the aromatic ring attached to the oxygen (C-1) appears at approximately 150.77 ppm. jcsp.org.pk The chemical shifts of other aromatic carbons are influenced by the substituents present. jcsp.org.pk For this compound, the chloroacetyl group's carbonyl and methylene carbons would also have characteristic shifts.
Table 1: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Ethyl -CH₃ | ~1.2-1.4 (triplet) |
| ¹H | Ethyl -CH₂- | ~4.1-4.3 (quartet) |
| ¹H | -N-CH₂-CO- | ~4.5-4.7 (singlet) |
| ¹H | -CO-CH₂-Cl | ~4.1-4.3 (singlet) |
| ¹H | Aromatic C-H | ~7.2-7.8 (multiplet) |
| ¹³C | Ethyl -CH₃ | ~14 |
| ¹³C | Ethyl -CH₂- | ~61 |
| ¹³C | -N-CH₂-CO- | ~55 |
| ¹³C | Ester C=O | ~168-170 |
| ¹³C | Amide C=O | ~165-167 |
| ¹³C | -CO-CH₂-Cl | ~41-43 |
| ¹³C | Aromatic C | ~120-150 |
Infrared (IR) Spectroscopy (FT-IR, ATR-IR) for Functional Group Identification
IR spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netlibretexts.orgresearchgate.net
For this compound, the key functional groups and their expected IR absorption bands are the ester carbonyl (C=O), the amide carbonyl (C=O), the C-N bond, the C-O bond, and the C-Cl bond. The ester carbonyl stretch typically appears as a strong band around 1735-1750 cm⁻¹. researchgate.netlibretexts.org The amide carbonyl stretch is usually observed at a lower frequency, around 1650-1680 cm⁻¹. The C-N stretching vibration of the amine can be found in the 1250-1350 cm⁻¹ region. The C-O stretch of the ester is typically seen between 1000 and 1300 cm⁻¹. libretexts.org The C-Cl stretching vibration is found in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-C in-ring stretching vibrations are observed in the 1400-1600 cm⁻¹ range. lumenlearning.com
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretch | 3200-3400 | researchgate.net |
| Aromatic C-H | Stretch | 3000-3100 | lumenlearning.com |
| Alkyl C-H | Stretch | 2850-2980 | lumenlearning.com |
| Ester C=O | Stretch | 1735-1750 | researchgate.netlibretexts.org |
| Amide C=O | Stretch | 1650-1680 | |
| Aromatic C=C | In-ring Stretch | 1400-1600 | lumenlearning.com |
| C-N | Stretch | 1250-1350 | |
| C-O | Stretch | 1000-1300 | libretexts.org |
| C-Cl | Stretch | 600-800 |
Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It is crucial for determining the molecular weight and elemental composition of a compound. rsc.org Electrospray ionization (ESI) is a soft ionization technique particularly suitable for analyzing polar and thermally labile molecules like this compound, as it often produces intact molecular ions. umich.edunih.gov
The molecular formula for this compound is C₁₂H₁₄ClNO₃, which corresponds to a molecular weight of 255.7 g/mol . synquestlabs.com In an ESI-MS experiment, the compound is expected to be detected as a protonated molecule [M+H]⁺ at an m/z of approximately 256.7. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed, with a peak for the ³⁷Cl isotope at [M+2+H]⁺, which is about one-third the intensity of the ³⁵Cl peak. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The presence of a phenyl group and carbonyl groups in this compound suggests that it will absorb light in the UV region. The phenyl ring typically exhibits absorption bands around 200-280 nm. nih.gov The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the substituents on the aromatic ring. biointerfaceresearch.com For instance, studies on related compounds have shown that the introduction of different groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum. biointerfaceresearch.com
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method is commonly employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The conditions for an HPLC analysis, including the specific column, mobile phase composition (and gradient, if any), flow rate, and detector wavelength (typically set at the λmax determined by UV-Vis spectroscopy), would be optimized to achieve good resolution and peak shape. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase. sielc.com The retention time (Rt) of the compound is a characteristic parameter under a specific set of HPLC conditions and is used for its identification, while the peak area is proportional to its concentration, allowing for purity assessment. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). These attributes make it an ideal technique for the high-throughput screening and analysis of this compound, particularly in the context of reaction optimization, purity assessment, and stability studies.
The enhanced performance of UPLC is primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For a compound like this compound, a reversed-phase UPLC method would typically be employed.
Illustrative UPLC Method Parameters:
A hypothetical UPLC method for the analysis of this compound could involve a C18 stationary phase, which is effective for separating moderately polar organic molecules. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component (like water with a small amount of formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
Table 1: Illustrative UPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 5% to 95% B over 2 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
This method would allow for the rapid separation of this compound from starting materials, by-products, and degradation products, with a typical analysis time of under five minutes per sample. The high-throughput nature of UPLC makes it invaluable in screening multiple reaction conditions or analyzing large numbers of samples in a short period. researchgate.net
Gas Chromatography (GC) for Reaction Mixture Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a molecule like this compound, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), can provide detailed information about the composition of a reaction mixture.
Due to the polarity and potential for thermal lability of the N-chloroacetyl group, derivatization might be necessary to improve the volatility and thermal stability of the analyte for GC analysis. However, direct analysis may also be possible depending on the specific GC conditions. A common derivatization approach for similar compounds involves silylation, which replaces active hydrogens with a nonpolar group.
Illustrative GC-MS Parameters:
For the analysis of a reaction mixture containing this compound, a capillary column with a non-polar or medium-polarity stationary phase would be suitable.
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
GC-MS analysis can effectively separate this compound from related volatile impurities. The resulting mass spectrum would provide a fragmentation pattern that can be used to confirm the structure of the compound and identify unknown components in the reaction mixture. nih.govnih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is exceptionally well-suited for monitoring the progress of chemical reactions. crsubscription.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in near real-time.
A typical TLC analysis would involve spotting the reaction mixture onto a silica (B1680970) gel plate and developing it in an appropriate solvent system. The choice of solvent system is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate) is often effective. niscpr.res.in
Illustrative TLC System:
Table 3: Illustrative TLC System for Monitoring the Synthesis of this compound
| Component | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F254 coated aluminum plates |
| Mobile Phase | 3:1 Hexane:Ethyl Acetate (v/v) |
| Visualization | UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate) |
By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.
Preparative Chromatography for Compound Isolation and Purification
Following a successful synthesis, the desired product, this compound, must be isolated from the reaction mixture and purified. Preparative chromatography is the standard method for achieving high purity on a larger scale than analytical chromatography. warwick.ac.uk Both preparative TLC and preparative HPLC can be utilized for this purpose.
Preparative High-Performance Liquid Chromatography (Prep HPLC) is particularly effective for obtaining highly pure samples. The principles are similar to analytical HPLC, but larger columns are used to accommodate larger sample loads. warwick.ac.uk
Illustrative Preparative HPLC Conditions:
A reversed-phase preparative HPLC method would be a suitable choice for the purification of this compound.
Table 4: Illustrative Preparative HPLC Conditions for the Purification of this compound
| Parameter | Value |
|---|---|
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 50 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | Gram-scale, depending on column capacity |
The fractions containing the pure compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified this compound. mdpi.com
Elemental Analysis and Microanalysis for Compound Characterization
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of elements such as carbon (C), hydrogen (H), nitrogen (N), and in the case of this compound, chlorine (Cl). This data is crucial for confirming the empirical formula of a newly synthesized compound.
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified. For halogen analysis, methods such as oxygen-flask combustion followed by titration are often employed. vscht.cz
Expected Elemental Analysis Data:
For this compound with the molecular formula C₁₂H₁₄ClNO₃, the theoretical elemental composition can be calculated. Experimental values are expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's purity and identity. nih.gov
Table 5: Theoretical vs. Expected Experimental Elemental Analysis Data for C₁₂H₁₄ClNO₃
| Element | Theoretical % | Expected Experimental % Range |
|---|---|---|
| Carbon (C) | 56.37 | 55.97 - 56.77 |
| Hydrogen (H) | 5.52 | 5.12 - 5.92 |
| Chlorine (Cl) | 13.87 | 13.47 - 14.27 |
| Nitrogen (N) | 5.48 | 5.08 - 5.88 |
| Oxygen (O) | 18.77 | (by difference) |
The close agreement between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the correct elemental composition of the synthesized this compound.
Pharmacological and Biological Activity Research of Ethyl Chloroacetyl Phenyl Amino Acetate and Its Analogues
Medicinal Chemistry Applications and Intermediate Utility
The utility of Ethyl [(chloroacetyl)(phenyl)amino]acetate in medicinal chemistry is twofold: it acts as a crucial building block for creating more complex molecules and serves as a modifiable scaffold for developing new drugs.
The presence of the reactive α-chloroacetyl group makes this compound and its parent structures, chloroacetamides, valuable synthetic intermediates. scielo.org.zamdpi.com This functional group readily participates in reactions to form a variety of heterocyclic compounds known to possess significant biological activity.
One key application is in the synthesis of azetidin-2-ones, which are known pharmacophores. The cyclocondensation of Schiff's bases with chloroacetyl chloride, a core component of the title compound's structure, yields these four-membered heterocyclic rings. acs.org Similarly, the chloroacetyl group is instrumental in the acylation of various molecules to produce N-acyl derivatives with therapeutic potential. nih.gov For example, phenothiazine (B1677639) can be reacted with ethyl chloroacetate (B1199739) in the presence of a base to form ethyl 2-(10H-phenothiazin-10-yl)acetate, a direct precursor to a series of 1,2,4-triazole (B32235) derivatives. researchgate.net The chloroacetamide moiety has also been used as a starting reagent to synthesize complex sulfide (B99878) compounds by reacting it with various sulfur-containing nucleophiles. scielo.org.za This versatility underscores its importance as a foundational reagent for generating libraries of diverse compounds for biological screening. mdpi.com
The molecular framework of this compound is a prime candidate for scaffold-based drug design, where the core structure is systematically modified to enhance biological activity. mdpi.com The goal of such molecular design is to optimize the compound's interaction with biological targets, such as enzymes or receptors, to improve efficacy. mdpi.comnih.gov
Investigation of Biological Activities
Analogues and derivatives derived from the this compound scaffold have been investigated for a range of biological effects, demonstrating the platform's potential in developing new therapeutic agents.
The chloroacetamide structural motif and related N-acyl derivatives have been the focus of research into new antioxidant agents. scielo.org.zanih.gov Antioxidants are crucial for protecting biological systems from the harmful effects of oxidative stress caused by reactive oxygen species.
Studies on a wide range of synthesized chloroacetamide derivatives have shown that these compounds possess notable antioxidant capabilities. nih.gov In one study, a series of 22 novel chloroacetamide derivatives were evaluated, and all compounds exhibited some level of antioxidant activity in a DPPH radical scavenging assay, with 14 of them showing superior activity to the standard antioxidant α-tocopherol. nih.gov In another study, a bis-sulfide derivative containing a pyrimidine (B1678525) ring, synthesized from a bis-chloroacetamide precursor, demonstrated potent antioxidant activity, achieving 85.9% inhibition in an ABTS assay, a value close to that of the reference standard, ascorbic acid (88.0%). scielo.org.za The antioxidant potential of derivatives can be influenced by the specific substituents on the aromatic rings; compounds with electron-releasing groups, such as hydroxyl or methoxy (B1213986) groups, have been found to offer better antioxidant activity than those with electron-withdrawing groups. researchgate.net
Table 1: Antioxidant Activity of Selected Chloroacetamide Analogues
| Compound/Derivative Class | Assay | Result | Reference Compound | Source |
| Multifunctional Chloroacetamides | DPPH | 14 of 22 compounds showed higher activity | α-tocopherol | nih.gov |
| Bis-sulfide derivative (with pyrimidine ring) | ABTS | 85.9% inhibition | Ascorbic Acid (88.0%) | scielo.org.za |
| Phenothiazine-triazole derivatives (6d, 6e, 6i) | DPPH | IC₅₀ values of 17.91, 16.98, and 17.54 µg/mL | Not specified | researchgate.net |
The search for new antimicrobial agents has led to the exploration of compounds derived from chloroacetamide intermediates. These derivatives have shown efficacy against a variety of bacterial and fungal pathogens. acs.orgnih.gov
A comprehensive study of novel multifunctional chloroacetamide derivatives demonstrated broad-spectrum antimicrobial activity. nih.gov Several of the synthesized compounds inhibited the in vitro growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Notably, certain derivatives also displayed potent activity against the fungal yeast Candida albicans. nih.gov Further research has shown that bis-sulfide derivatives synthesized from a chloroacetamide reagent also possess significant antibacterial potential, with one compound containing a pyrimidine ring showing strong inhibition of Staphylococcus aureus and Pseudomonas aeruginosa. scielo.org.za Azetidin-2-one derivatives, which can be synthesized using chloroacetyl chloride, have also exhibited significant activity against various bacteria and fungi. acs.org
Table 2: Antimicrobial Efficacy of Selected Chloroacetamide Analogues
| Compound/Derivative | Target Organism | Activity Measurement (MIC) | Source |
| Chloroacetamide derivative 13 | Bacillus cereus | 10 mg/L | nih.gov |
| Chloroacetamide derivative 6 | Candida albicans | EC₅₀ = 197.02 mg/L | nih.gov |
| Chloroacetamide derivative 20 | Candida albicans | EC₅₀ = 189.13 mg/L | nih.gov |
| Bis-sulfide derivative 7 | Staphylococcus aureus | 83.4% inhibition | scielo.org.za |
| Bis-sulfide derivative 7 | Pseudomonas aeruginosa | 78.8% inhibition | scielo.org.za |
Derivatives built upon scaffolds related to this compound have shown significant promise as anticancer agents. mdpi.comtandfonline.com In vitro studies have demonstrated their ability to inhibit the growth of various human cancer cell lines.
One study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which were evaluated for their antiproliferative activity against the A549 human lung adenocarcinoma cell line. tandfonline.com Two derivatives featuring an oxime functional group, compounds 21 and 22, exhibited particularly potent cytotoxicity with IC₅₀ values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic drug cisplatin (B142131) (IC₅₀ of 10.33 µM). tandfonline.com These compounds were also effective against H69 small-cell lung carcinoma cells. tandfonline.com In separate research, a novel series of sulfonamide derivatives was synthesized and tested against the HepG2 human liver cancer cell line. mdpi.com Many of these compounds, including hydrazone and pyridone derivatives, showed higher cytotoxic activity than the reference drug doxorubicin. mdpi.com
Table 3: Anticancer Activity of Selected Analogues
| Compound/Derivative | Cancer Cell Line | Activity Measurement (IC₅₀ / GI₅₀) | Reference Drug | Source |
| Carboxylic acid 21 (oxime derivative) | A549 (Lung) | 5.42 µM | Cisplatin (10.33 µM) | tandfonline.com |
| Carboxylic acid 22 (oxime derivative) | A549 (Lung) | 2.47 µM | Cisplatin (10.33 µM) | tandfonline.com |
| Sulfonamide derivative 4 | HepG2 (Liver) | 3.6 µM | Doxorubicin (4.7 µM) | mdpi.com |
| Pyridone derivative 10 | HepG2 (Liver) | 1.8 µM | Doxorubicin (4.7 µM) | mdpi.com |
| Pyridone derivative 12 | HepG2 (Liver) | 2.5 µM | Doxorubicin (4.7 µM) | mdpi.com |
Enzyme Inhibition Studies
While specific enzyme inhibition studies for this compound are not extensively detailed in the available literature, the principle of inhibition by related chloroacetyl-containing compounds is well-documented. For instance, research on chloromethyl ketone derivatives has demonstrated their potential as potent enzyme inhibitors. nih.gov In one study, derivatives of a classical chloromethyl ketone, Z-PheCH2Cl, were synthesized and evaluated as inhibitors of human chymase, a serine protease. nih.gov The study highlighted that the reactive ketone group was essential for inhibitory activity, with one derivative emerging as a potent and selective inhibitor. nih.gov
Furthermore, the chloroacetyl group is a common building block in the synthesis of various biologically active heterocyclic compounds and peptides. researchgate.netrsc.org In the context of peptide-based inhibitors, an N-terminal chloroacetyl moiety can be used to induce spontaneous macrocyclization by reacting with a downstream cysteine residue, creating structurally constrained and potent inhibitors. rsc.org The reactivity of the chloroacetyl group is therefore a critical component of the molecular design of certain classes of enzyme inhibitors. nih.govnih.gov The potential for this compound and its analogues to act as enzyme inhibitors would largely depend on the specific enzyme target and the structural complementarity that allows the chloroacetyl "warhead" to be positioned correctly for covalent modification.
Prodrug Design Strategies and Pharmacokinetic Enhancement
The chemical structure of this compound, specifically the ethyl ester group, is characteristic of a prodrug design. Prodrugs are inactive precursors that are converted into a pharmacologically active drug within the body through enzymatic or chemical reactions. scirp.orgscirp.org This strategy is frequently employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, low stability, inadequate permeability, and lack of site-specific delivery. researchgate.netnih.gov
Masking polar functional groups like carboxylic acids through esterification is a common and effective prodrug strategy to enhance a drug's physicochemical properties. researchgate.netnih.gov The parent drug of this compound would be the corresponding carboxylic acid, [(chloroacetyl)(phenyl)amino]acetic acid. This carboxylic acid is likely to be polar and potentially negatively charged at physiological pH, which can limit its ability to cross lipid-rich biological membranes, such as the intestinal wall, thereby reducing its oral bioavailability. researchgate.net
By converting the carboxylic acid to an ethyl ester, the polarity is reduced, and the molecule's lipophilicity is increased. scirp.orgnih.gov This enhanced lipophilicity facilitates passive diffusion across cell membranes, which can significantly improve oral absorption. scirp.org This approach has been successfully used for numerous marketed drugs, such as the angiotensin-converting-enzyme (ACE) inhibitor enalapril, which is administered as an ethyl ester prodrug to improve its absorption. nih.gov Beyond improving permeability, esterification can also enhance the chemical stability of a drug, protecting it from degradation and extending its shelf life. scirp.org The choice of the ester promoiety can be tailored to balance properties like solubility and lipophilicity to achieve optimal drug delivery. nih.gov
Table 1: Advantages of Ester Prodrug Strategy
| Feature | Improvement by Esterification | Rationale |
| Permeability | Increased | Masks polar carboxylic acid group, increasing lipophilicity for better passive diffusion across cell membranes. scirp.orgresearchgate.net |
| Solubility | Can be modulated | While simple alkyl esters increase lipid solubility, ionizable promoieties (e.g., succinate) can be used to increase aqueous solubility for parenteral formulations. scirp.org |
| Stability | Increased | Protects the active drug from chemical degradation prior to administration, potentially increasing shelf-life. scirp.org |
| Taste Masking | Improved | Hydrophobic esters can reduce the solubility of a drug in the mouth, preventing interaction with taste receptors. scirp.org |
| Targeted Delivery | Enhanced | Ester prodrugs can be designed for activation by specific enzymes that are overexpressed in target tissues, like tumors. scirp.orgscirp.org |
A more advanced prodrug strategy involves the use of amino acids as promoieties, often attached via an ester linkage. mdpi.comresearchgate.net This approach aims to hijack the body's natural nutrient transport systems for improved drug delivery. mdpi.comnih.gov Specifically, amino acid and peptide transporters, such as PEPT1, are highly expressed in the small intestine and are responsible for the absorption of dietary amino acids and small peptides. mdpi.comnih.gov
By attaching an amino acid to a drug, the resulting prodrug can mimic the structure of a natural dipeptide and become a substrate for these transporters. researchgate.netnih.gov This carrier-mediated transport allows the prodrug to be actively taken up into intestinal epithelial cells, bypassing the limitations of poor passive diffusion. mdpi.com This strategy has led to significant clinical success, with well-known examples including the antiviral agents valacyclovir (B1662844) (L-valyl ester of acyclovir) and valganciclovir (B601543) (L-valyl ester of ganciclovir), whose oral bioavailabilities are substantially higher than their respective parent drugs. mdpi.com
Table 2: Examples of Amino Acid Ester Prodrugs for Enhanced Delivery
| Prodrug | Parent Drug | Amino Acid Moiety | Therapeutic Area | Benefit |
| Valacyclovir | Acyclovir | L-Valine | Antiviral | Enhanced oral bioavailability via PEPT1 transport. mdpi.com |
| Valganciclovir | Ganciclovir | L-Valine | Antiviral | Improved oral bioavailability through transporter-mediated uptake. mdpi.com |
| L-valyl ester of zanamivir | Zanamivir | L-Valine | Antiviral | Showed threefold higher uptake in PEPT1-expressing cells compared to the parent drug. nih.gov |
| Floxuridine prodrugs | Floxuridine | Various Amino Acids | Anticancer | Dipeptide ester prodrugs showed enhanced PEPT1-mediated transport. nih.gov |
The activation of an ester prodrug to its active carboxylic acid form is a critical step that relies on the activity of ubiquitous enzymes called esterases. nih.govresearchgate.net These hydrolytic enzymes are widely distributed throughout the body, particularly in the liver, plasma, and intestinal wall. nih.govnih.gov The primary enzymes involved in the bioconversion of most ester prodrugs are carboxylesterases (CES) and butyrylcholinesterase (BChE). nih.govnih.gov
Once an ester prodrug like this compound is absorbed into the bloodstream or enters the liver, these esterases recognize and hydrolyze the ester bond. nih.gov This enzymatic cleavage efficiently releases the active carboxylic acid—[(chloroacetyl)(phenyl)amino]acetic acid—and the non-toxic byproduct, ethanol. nih.gov An ideal ester prodrug should be stable enough to resist premature hydrolysis in the gastrointestinal tract but labile enough to be rapidly and completely converted to the parent drug after absorption. researchgate.net
In some advanced prodrug designs, a two-step activation process is used. This involves an initial esterase-catalyzed hydrolysis followed by a rapid, spontaneous chemical cleavage of a linker to release the active drug, a method designed to ensure a more efficient and timely release. scirp.orgscirp.org The rate of enzymatic hydrolysis can vary depending on the structure of the prodrug and the specific esterase involved, which can sometimes lead to inter-individual differences in drug exposure. scirp.org
Table 3: Key Esterases in Prodrug Bioconversion
| Enzyme | Location | Role in Prodrug Activation |
| Carboxylesterases (CES1, CES2) | Liver, small intestine, other tissues | Major enzymes responsible for the hydrolysis of a wide range of ester-containing prodrugs to their active carboxylic acid forms. nih.gov |
| Butyrylcholinesterase (BChE) | Plasma, liver | A key plasma esterase that contributes to the activation of certain ester prodrugs. nih.govresearchgate.net |
| Acetylcholinesterase (AChE) | Neuronal synapses, red blood cells | While its primary role is neurotransmitter breakdown, it can hydrolyze certain ester prodrugs. researchgate.net |
| Paraoxonases (PONs) | Liver, plasma | Involved in the hydrolysis of some organophosphate compounds and certain ester-based prodrugs. researchgate.net |
Structure-Activity Relationship (SAR) Analysis of Derivatives
Structure-Activity Relationship (SAR) analysis is a fundamental process in medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. For a molecule like this compound, SAR studies would involve synthesizing and testing a series of analogues to understand the role of each structural component, thereby guiding the design of more potent and selective compounds.
The bioactivity of analogues of this compound would be highly dependent on the integrity and properties of both the chloroacetyl group and the substituted phenyl ring.
Impact of the Chloroacetyl Group: The chloroacetyl moiety is an electrophilic group that can function as a covalent "warhead." Its presence is often critical for the biological activity of compounds designed as irreversible inhibitors. nih.gov In SAR studies of chloromethyl ketone inhibitors, removing or altering this reactive group typically leads to a complete loss of inhibitory activity. nih.gov The chlorine atom acts as a leaving group, facilitating the alkylation of nucleophilic residues in a target protein. Therefore, modifications to this part of the molecule, such as replacing chlorine with a less reactive atom or removing the acetyl group, would be expected to drastically reduce or eliminate the compound's biological effect if the mechanism of action involves covalent bond formation. nih.gov The N-chloroacetylation of amines is a common synthetic step used to install this reactive group and confer biological activity to the resulting molecule. researchgate.net
Impact of Phenyl Ring Substitutions: The phenyl ring in the structure provides a scaffold that can engage in various non-covalent interactions (e.g., hydrophobic, pi-stacking) with a biological target. The nature, position, and number of substituents on this ring can profoundly influence a molecule's pharmacological profile. nih.govnih.gov
Potency and Selectivity: Adding substituents can alter the electronic properties (electron-donating or -withdrawing) and steric bulk of the molecule, which can enhance or decrease its binding affinity for a target. For example, studies on benzothiazole-phenyl analogues as dual enzyme inhibitors showed that placing trifluoromethyl groups on the phenyl ring was well-tolerated by the target enzymes. nih.gov
Pharmacokinetic Properties: Phenyl ring substitutions are a key tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Introducing certain groups can block sites of metabolic attack, thereby increasing the drug's metabolic stability and half-life. nih.gov Conversely, other substitutions might introduce metabolic liabilities. In one study, while trifluoromethyl groups were tolerated by the target enzymes, they did not improve metabolic stability in liver microsomes. nih.gov In a different study on coumarin-based prodrugs, adding alkyl substituents to the phenyl ring was found to increase the rate of drug release by up to 16-fold, demonstrating that substitutions can be used to fine-tune pharmacokinetic behavior. nih.gov
Table 4: Hypothetical SAR of Phenyl Ring Substitutions on Bioactivity
| Position on Phenyl Ring | Substituent Type | Predicted Impact on Activity | Predicted Impact on Metabolism | Rationale |
| Para (4-position) | Electron-withdrawing (e.g., -CF₃, -Cl) | May increase potency by forming specific interactions or altering electronics. nih.gov | Can increase metabolic stability by blocking a common site of oxidation. nih.gov | Modifies key binding interactions and prevents P450-mediated hydroxylation. |
| Ortho (2-position) | Bulky alkyl (e.g., -CH(CH₃)₂) | May decrease activity due to steric hindrance, preventing optimal binding. | May increase stability by sterically shielding the molecule from metabolic enzymes. | Steric clashes can disrupt binding but also protect from metabolism. |
| Meta (3-position) | Electron-donating (e.g., -OCH₃) | Could either increase or decrease activity depending on the target's electronic requirements. | May create a new site for metabolism (O-demethylation). acs.org | Alters the electron density of the ring and can introduce a metabolically labile point. |
| Multiple Positions | Di-chloro substitution | Can significantly increase lipophilicity and potency, but may also affect selectivity. | Often increases metabolic stability. | Halogen atoms can enhance binding affinity and block multiple metabolic sites. |
Influence of Heterocyclic Moieties on Biological Targets
The incorporation of heterocyclic rings into a core chemical structure is a widely utilized strategy in medicinal chemistry to modulate pharmacological activity and alter biological targets. Heterocyclic compounds are integral to numerous biologically active molecules, with a significant percentage of approved drugs containing these structural motifs. Their prevalence is due to their ability to form multiple interactions with biological macromolecules, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile.
In the context of analogues of this compound, the introduction of heterocyclic moieties can lead to derivatives with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. For instance, the cyclization of related phenylacetate (B1230308) precursors can yield derivatives containing five or six-membered heterocyclic rings. Research into various heterocyclic classes, such as those containing nitrogen, sulfur, or oxygen, has shown that these modifications can produce compounds with significant therapeutic potential.
While specific studies detailing the influence of heterocyclic moieties directly on the biological targets of this compound are not extensively documented in publicly available research, the general principles of medicinal chemistry suggest that such modifications would significantly impact its target profile. The addition of a heterocyclic ring can alter the molecule's size, shape, polarity, and hydrogen-bonding capabilities, leading to new or enhanced interactions with enzymes or receptors. For example, derivatives of similar structures incorporating nitrogen-containing heterocycles have demonstrated notable antibacterial and anticancer activities, indicating engagement with targets relevant to these disease states.
Interactive Table: Examples of Biologically Active Heterocyclic Scaffolds
| Heterocyclic Scaffold | Potential Biological Activities | Reference |
| 1,3,4-Oxadiazole | Antibacterial, Anticancer | |
| Pyridazine | Anti-inflammatory, Antibacterial, Anticancer | |
| Pyrazole (B372694) | Diverse Pharmacological Effects | |
| Nitrogen-Heterocycles (General) | Antibacterial, Anticancer |
Biochemical Target Identification and Mechanism of Action Studies
Identifying the molecular targets of a compound is a crucial step in understanding its mechanism of action and therapeutic potential. For this compound and its analogues, a variety of advanced proteomic techniques can be employed to elucidate their biological partners. These methods can be broadly categorized into affinity-based and label-free approaches.
Affinity-Based Pull-Down Techniques for Target Elucidation
Affinity-based protein profiling (AfBPP) is a powerful method for identifying the specific protein targets of a small molecule. This technique involves chemically modifying the compound of interest to incorporate a reactive probe and an affinity tag (like biotin). The modified compound is then introduced into a cellular lysate or living cells, where it covalently binds to its protein targets.
The general workflow for this technique is as follows:
Probe Synthesis: The parent compound, in this case, this compound, would be synthesized with an alkyne or azide (B81097) handle for "click chemistry" ligation and a photo-reactive group for covalent cross-linking to the target protein.
Cellular Incubation: The probe is incubated with living cells or a cell lysate.
Lysis and Ligation: The cells are lysed, and an affinity tag (e.g., biotin-azide) is attached to the probe via click chemistry.
Affinity Purification: The protein-probe-biotin complexes are captured using streptavidin-coated beads in a "pull-down" step.
Identification: After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using mass spectrometry.
This approach allows for the direct identification of proteins that physically interact with the compound in a complex biological system.
Molecular Targets and Signaling Pathways (e.g., IL-6/Nrf2 pathway, DprE1)
While direct evidence linking this compound to the IL-6/Nrf2 pathway or DprE1 is limited in the available literature, these pathways represent plausible targets for compounds with anti-inflammatory and antimicrobial potential.
IL-6/Nrf2 Pathway: The Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Activation of the Nrf2 pathway can lead to anti-inflammatory effects. Some compounds activate Nrf2 by binding to its repressor protein, Keap1. A molecule like this compound, which contains a reactive chloroacetyl group, could potentially interact with cysteine residues on Keap1, leading to Nrf2 activation. The Interleukin-6 (IL-6) pathway is a major signaling cascade in inflammation, and its crosstalk with Nrf2 is an area of active research.
DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the bacterial cell wall. It is a major target for the development of new anti-tuberculosis drugs. Inhibitors of DprE1 are classified as either covalent or non-covalent. The chloroacetyl group on this compound is an electrophilic warhead that has the potential to act as a covalent inhibitor by forming an adduct with a cysteine residue (specifically Cys387) in the active site of DprE1. This would irreversibly inactivate the enzyme, leading to bacterial death. Further screening and enzymatic assays would be required to validate this hypothesis.
Computational Chemistry and Molecular Modeling Studies of Ethyl Chloroacetyl Phenyl Amino Acetate Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the basis of molecular recognition.
Detailed Research Findings: While specific docking studies on Ethyl [(chloroacetyl)(phenyl)amino]acetate are not documented, we can infer its potential interactions based on studies of structurally similar compounds containing chloroacetyl and quinazolinone scaffolds. nih.govnih.gov For a hypothetical target enzyme, the docking process would involve preparing the 3D structure of the ligand and the protein's binding site. The chloroacetyl group is a known reactive moiety, capable of forming covalent bonds with nucleophilic residues like cysteine in a protein's active site.
A typical docking simulation would place the ligand in the binding pocket and score different poses based on a scoring function, which evaluates intermolecular interactions. Key interactions for this compound would likely include:
Hydrogen Bonding: The amide carbonyl oxygen and the ester carbonyl oxygen can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic or π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.
Covalent Bonding: The electrophilic carbon of the chloroacetyl group is a prime site for nucleophilic attack from a cysteine or serine residue in the active site, leading to irreversible inhibition.
The results of a docking study are often presented as a binding energy or score, indicating the affinity of the ligand for the target. For instance, in studies of related chloroacetamide quinazolinones, compounds that could form key hydrogen bonds and hydrophobic interactions showed better binding scores and, consequently, higher predicted activity. nih.gov
| Interaction Type | Potential Interacting Group on Ligand | Likely Protein Residue Partners |
| Covalent Bond | Chloroacetyl group (C-Cl) | Cysteine (thiol), Serine (hydroxyl) |
| Hydrogen Bond | Amide & Ester Carbonyls (C=O) | Arginine, Lysine, Serine, Histidine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Ethyl group, Phenyl ring | Leucine, Valine, Isoleucine, Alanine |
Table 1: Predicted Intermolecular Interactions for this compound in a Hypothetical Protein Binding Site.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes, solvent effects, and the stability of ligand-protein complexes.
Detailed Research Findings: For this compound, an MD simulation would illuminate its conformational landscape. The molecule possesses several rotatable bonds, leading to a flexible structure. A study on N-phenylglycine derived systems demonstrated that the orientation of the phenylglycine selector and its interaction with solvents are significantly influenced by the solvent composition. nih.gov An MD simulation of this compound in an aqueous environment would likely show the hydrophobic phenyl and ethyl groups minimizing contact with water, while the polar carbonyl groups would form hydrogen bonds with water molecules.
Key parameters analyzed in an MD simulation include:
Root-Mean-Square Deviation (RMSD): To assess the structural stability of the molecule or a ligand-protein complex over the simulation time.
Radius of Gyration (Rg): To measure the compactness of the molecule.
Radial Distribution Functions (RDFs): To understand the arrangement of solvent molecules around specific atoms of the solute.
A simulation of the compound docked into a target protein could validate the stability of the binding pose predicted by docking. nih.gov It would reveal whether key interactions are maintained over time and whether water molecules play a role in mediating the binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors), a mathematical model can be developed to predict the activity of new, unsynthesized compounds.
Detailed Research Findings: Numerous QSAR studies have been successfully performed on N-substituted chloroacetamide derivatives, which are structurally analogous to the target compound. nih.govnih.gov These studies have established that the biological activity of chloroacetamides can be correlated with a set of molecular descriptors.
To build a QSAR model for a series of this compound analogs, one would first calculate various descriptors:
Electronic Descriptors: Such as partial charges and dipole moment, which influence electrostatic interactions.
Steric Descriptors: Such as molecular volume and surface area, which relate to how the molecule fits into a binding site.
Hydrophobic Descriptors: Like the partition coefficient (logP), which governs the molecule's ability to cross cell membranes.
Topological Descriptors: Including the topological polar surface area (TPSA), which is a good predictor of drug permeability. nih.gov
A statistical method, such as multiple linear regression (MLR), would then be used to create an equation linking these descriptors to the observed activity. For example, a QSAR study on N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity and specific substitutions on the phenyl ring were critical for their antimicrobial potential. nih.govtandfonline.com
| Descriptor | Definition | Predicted Influence on Activity |
| logP | Octanol-water partition coefficient | Higher values may improve membrane permeability but can also increase toxicity. |
| TPSA | Topological Polar Surface Area | Affects cell permeability; optimal ranges are associated with better absorption. nih.gov |
| Molecular Weight | Mass of the molecule | Influences diffusion and fits within "drug-likeness" rules (e.g., Lipinski's Rule of Five). nih.gov |
| Number of Rotatable Bonds | Count of single bonds that allow free rotation | Affects conformational flexibility and binding entropy. |
| Hydrogen Bond Donors/Acceptors | Count of H-bond donor/acceptor atoms | Crucial for specific interactions with biological targets. nih.gov |
Table 2: Key Molecular Descriptors for a QSAR Study of this compound Analogs.
Prediction of Reactivity and Mechanistic Pathways
Computational methods, particularly those based on quantum mechanics (QM), can be used to predict the reactivity of a molecule and elucidate potential reaction mechanisms. These studies often involve calculating the energies of reactants, transition states, and products.
Detailed Research Findings: The chemical structure of this compound suggests several potential reaction pathways. The most prominent is the reactivity of the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution by biological nucleophiles, as mentioned in the docking section.
Another important aspect is the stability of the chiral center at the α-carbon of the phenylglycine moiety. Phenylglycines are known to be more prone to racemization compared to other amino acids, a phenomenon that can be studied computationally by modeling the deprotonation of the α-carbon. rsc.org
Future Directions and Emerging Research Opportunities in Ethyl Chloroacetyl Phenyl Amino Acetate Chemistry and Biology
Development of Novel Synthetic Methodologies
The classical synthesis of chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride. researchgate.net For Ethyl [(chloroacetyl)(phenyl)amino]acetate, this would involve the acylation of ethyl phenylaminoacetate. Future research is poised to refine this process, aiming for higher yields, improved purity, and more environmentally benign conditions.
Key areas for development include:
Catalyst Innovation: While many acylation reactions proceed without a catalyst, research into novel catalysts could enhance reaction rates and selectivity. Exploring solid-supported catalysts or biocatalysts could lead to more sustainable and reusable systems, moving away from traditional methods that may require stoichiometric amounts of base. researchgate.net
Solvent Optimization: The choice of solvent is critical. While solvents like dimethylformamide (DMF) or chlorinated hydrocarbons are effective, their environmental and health profiles are concerning. nih.govgoogle.com Future methodologies will likely focus on greener solvents, such as ethyl acetate (B1210297) itself, which is considered to have a low environmental impact, or exploring solvent-free reaction conditions. google.comiolcp.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processing. This can lead to higher yields, improved safety, and easier scalability for the synthesis of this compound and its derivatives.
Alternative Reagents: Investigating alternatives to highly reactive and corrosive reagents like chloroacetyl chloride could improve the safety and environmental profile of the synthesis.
Table 1: Comparison of Synthetic Parameters for Chloroacetamide Synthesis
| Parameter | Traditional Method | Potential Novel Approach | Rationale for Change |
|---|---|---|---|
| Chlorinating Agent | Chloroacetyl chloride google.com | In-situ generation or alternative acylating agents | Enhanced safety, reduced corrosivity |
| Solvent | Dichloromethane, DMF nih.govchemicalbook.com | Ethyl acetate, 2-MeTHF, or solvent-free | Reduced environmental impact, improved safety iolcp.com |
| Base | Triethylamine (B128534), K₂CO₃ nih.govchemicalbook.com | Immobilized or polymeric bases | Simplified purification, catalyst recycling |
| Process | Batch reaction google.com | Continuous flow synthesis | Improved control, safety, and scalability |
Exploration of Advanced Biological Applications
The reactive chloroacetyl group is a key feature of this compound, allowing it to act as an alkylating agent and form covalent bonds with nucleophilic residues in biological macromolecules. This reactivity makes it and its derivatives promising candidates for various therapeutic areas. Chloroacetamide-containing compounds have demonstrated a wide spectrum of bioactivities, including anticonvulsant, antibacterial, and anticancer properties. nih.govnih.govresearchgate.net
Future research opportunities include:
Targeted Covalent Inhibitors (TCIs): The chloroacetamide moiety is an ideal warhead for designing TCIs. By incorporating this scaffold into molecules that specifically target a non-catalytic cysteine or other nucleophilic residue on a protein of interest, researchers can develop highly potent and selective drugs.
Novel Antimicrobial Agents: With the rise of antibiotic resistance, new chemical entities are urgently needed. Derivatives of this compound could be explored for their potential against resistant bacterial strains. researchgate.netnih.gov
Anticancer Therapeutics: The core structure can serve as a scaffold for developing new anticancer agents. Modifications to the phenyl ring and ester group could be systematically explored to optimize activity against specific cancer cell lines or molecular targets. nih.gov
Neuroprotective Compounds: Phenoxyacetamide derivatives have been investigated for anticonvulsant activity. nih.gov Similarly, derivatives of this compound could be screened for activity in models of epilepsy, Alzheimer's disease, and other neurological disorders. researchgate.net
Table 2: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Target Class | Rationale |
|---|---|---|
| Oncology | Kinases, Deubiquitinases (DUBs) | Covalent modification of cysteine residues in active or allosteric sites. nih.gov |
| Infectious Diseases | Bacterial enzymes (e.g., MurA) | Inhibition of essential metabolic pathways in bacteria. researchgate.net |
| Neurology | Ion channels, Enzymes | Modulation of neuronal excitability and signaling pathways. nih.govresearchgate.net |
| Inflammation | Inflammasome components (e.g., NLRP3) | Covalent inhibition of key proteins in inflammatory pathways. |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process from target identification to lead optimization. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and suggest synthetic pathways, significantly reducing the time and cost of development. nih.govnih.gov
For this compound, AI and ML can be leveraged in several ways:
De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold. These models can be trained to optimize for specific properties, such as high binding affinity for a target, low predicted toxicity, and synthetic feasibility. mdpi.com
Virtual Screening: AI-powered virtual screening can rapidly evaluate massive virtual libraries of potential derivatives to identify those with the highest probability of being active against a chosen biological target. nih.gov
ADME/T Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives. nih.gov This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery pipeline, reducing late-stage failures.
Retrosynthesis Prediction: AI tools can propose efficient synthetic routes for novel, computer-designed molecules, accelerating their actual synthesis and testing. mdpi.com
Table 3: Application of AI/ML in the Drug Discovery Pipeline for Derivatives
| Discovery Phase | AI/ML Tool/Technique | Application to this compound |
|---|---|---|
| Hit Identification | Deep Learning, Virtual Screening nih.gov | Screening virtual libraries of derivatives against protein targets. |
| Lead Generation | Generative Adversarial Networks (GANs), Reinforcement Learning (RL) mdpi.com | Designing novel structures with optimized target affinity and selectivity. |
| Lead Optimization | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs) nih.gov | Predicting and improving ADME/T properties of lead compounds. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms mdpi.com | Devising efficient and viable synthetic pathways for novel designed compounds. |
Studies on Environmental and Sustainable Aspects of Synthesis
The principles of green chemistry are becoming increasingly integral to chemical manufacturing, aiming to minimize environmental impact and enhance safety. Research into the synthesis of this compound and its derivatives provides a significant opportunity to implement these principles.
Future research should focus on:
Life Cycle Assessment (LCA): Conducting a full LCA for the synthesis would quantify its environmental impact, including greenhouse gas footprint, water usage, and eutrophication potential, similar to analyses done for ethyl acetate production. viridischemical.com This would identify hotspots in the process for targeted improvement.
Atom Economy: Developing synthetic routes that maximize the incorporation of reactant atoms into the final product is a core tenet of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.
Renewable Feedstocks: While the core components are currently derived from petrochemical sources, future research could explore pathways from bio-based feedstocks. The use of bio-ethanol to produce key precursors is a potential long-term avenue. viridischemical.com
Waste Valorization: Investigating methods to recycle solvents and convert byproducts into valuable materials can transform a linear, waste-generating process into a more circular and sustainable one.
Table 4: Green Chemistry Metrics for Evaluating Synthesis
| Green Chemistry Principle | Metric | Application to Synthesis |
|---|---|---|
| Prevention | E-Factor (kg waste / kg product) | Aim for a lower E-factor by reducing solvent and reagent waste. |
| Atom Economy | Percent Atom Economy | Design reactions that maximize the incorporation of starting materials. |
| Safer Solvents and Auxiliaries | Solvent Selection Guides | Prioritize use of green solvents like ethyl acetate over hazardous ones. iolcp.com |
| Energy Efficiency | Energy Consumption (kWh / kg) | Use catalysis and flow chemistry to conduct reactions at ambient temperature and pressure. tsijournals.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl [(chloroacetyl)(phenyl)amino]acetate, and how are intermediates purified?
- Methodological Answer : A typical synthesis involves reacting ethyl phenylaminoacetate derivatives with chloroacetyl chloride under basic conditions. For example, in a reported procedure, chloroacetyl chloride was added to ethyl 2-[(substituted phenyl)amino]acetate in dichloromethane with catalytic tetrabutyl ammonium hydrogen sulfate. Aqueous K₂CO₃ was added dropwise to maintain pH, and the product was purified via silica gel column chromatography (PE:EA = 4:1) . Key intermediates like ethyl phenylacetoacetate derivatives are often purified via distillation or recrystallization .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), chloroacetyl moiety (δ ~3.8–4.0 ppm for CH₂Cl), and aromatic protons (δ ~7.0–7.5 ppm) should be observed. Discrepancies in splitting patterns may arise from rotational isomerism .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching chlorine (e.g., m/z 316.2 and 318.2 for a related compound) .
Q. What safety protocols are critical when handling chloroacetyl chloride during synthesis?
- Methodological Answer : Chloroacetyl chloride is corrosive and toxic. Use in a fume hood with PPE (gloves, goggles). Neutralize spills with sodium bicarbonate. Regulatory guidelines (e.g., UN1181, Packing Group II) require secondary containment and proper labeling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Selection : Tetrabutyl ammonium hydrogen sulfate enhances phase-transfer catalysis in biphasic systems (e.g., CH₂Cl₂/H₂O), improving reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) may reduce side reactions compared to dichloromethane.
- Temperature Control : Maintaining 0–5°C during chloroacetyl chloride addition minimizes decomposition .
Q. How should researchers resolve contradictory NMR data caused by dynamic stereochemistry?
- Methodological Answer :
- Variable Temperature (VT) NMR : Cooling to –40°C slows bond rotation, resolving split signals for diastereotopic protons.
- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping peaks. For example, in a related compound, HSQC confirmed correlations between carbonyl carbons and adjacent protons .
Q. What strategies mitigate side reactions during the acylation of phenylaminoacetate esters?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive amino groups with Boc or Fmoc to prevent over-acylation .
- Stoichiometric Control : Use a slight excess of chloroacetyl chloride (1.1–1.2 eq.) to avoid unreacted starting material.
- In Situ Quenching : Add aqueous NaHCO₃ immediately post-reaction to hydrolyze excess reagent .
Q. How can computational chemistry predict reactivity trends in derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for acylation or hydrolysis using software like Gaussian. For example, the energy barrier for chloroacetyl transfer can be compared to acetyl analogs .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polarity’s role in SN2 mechanisms) .
Data Contradiction Analysis
Q. Why might HPLC purity assays and NMR integration yield conflicting results?
- Methodological Answer :
- Impurity Origin : Non-UV-active byproducts (e.g., inorganic salts) evade HPLC detection but contribute to NMR integrals. Use LC-MS to identify such species.
- Deuterated Solvent Artifacts : Residual protonated solvents in DMSO-d6 can skew integration. Dry samples thoroughly and reference solvent peaks .
Q. How to address discrepancies in melting points reported across literature for similar compounds?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
